hCA I Binding Affinity Comparison
5-Hydroxy-2-nitrobenzenesulfonamide (CHEMBL3632831) exhibits a Ki value of 3.70 × 10³ nM (3.7 μM) against human carbonic anhydrase I (hCA I) in a CO₂ hydration-based stopped-flow assay [1]. This binding affinity is substantially lower than that of the structurally related analog 2-chloro-5-nitro-benzenesulfonamide, which demonstrates nanomolar-range inhibition across multiple CA isoforms [2]. The approximately 10- to 1000-fold difference in hCA I affinity between these two closely related nitrobenzenesulfonamides underscores the critical impact of the 2-position substituent (hydroxyl versus chloro) on target engagement. This quantitative disparity precludes interchangeable use of these compounds in CA inhibition studies and establishes a baseline for structure-activity relationship investigations.
| Evidence Dimension | hCA I inhibition (Ki) |
|---|---|
| Target Compound Data | 3.70 × 10³ nM (3.7 μM) |
| Comparator Or Baseline | 2-Chloro-5-nitro-benzenesulfonamide: CA II Ki range 8.8-4975 nM; CA IX/XII Ki range 5.4-653 nM (class representative) |
| Quantified Difference | Target compound shows >1000-fold lower potency than comparator's upper-range nanomolar inhibition of CA II; >100-fold lower than comparator's CA IX/XII inhibition |
| Conditions | CO₂ hydration-based stopped-flow assay; 15 min preincubation |
Why This Matters
Procurement decisions for CA inhibition studies must account for this 100- to 1000-fold potency differential, as substitution with more potent analogs would yield false-positive hit rates and skewed SAR interpretations.
- [1] BindingDB. BDBM50133395 (CHEMBL3632831): Ki = 3.70E+3 nM for human carbonic anhydrase 1. View Source
- [2] D'Ambrosio K, et al. J Med Chem. 2008;51(11):3230-3237. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. View Source
